
3-bromo-5-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C4H5BrN2 and its molecular weight is 161.002. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that 3-bromo-5-methyl-1H-pyrazole exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that pyrazole derivatives, including this compound, possess significant antibacterial activity against various strains .
- Antitumor Activity: The compound has been investigated as a potential inhibitor of phosphatidylinositol-3-kinase (PI3K), which is involved in cell growth and metabolism, making it a candidate for cancer therapy .
- Neuroprotective Effects: Some derivatives have demonstrated inhibitory effects on monoamine oxidase, suggesting potential applications in treating neurodegenerative diseases .
Applications in Pharmaceuticals
The pharmaceutical applications of this compound are extensive:
Agrochemical Applications
In addition to its pharmaceutical uses, this compound has been studied for its role in agrochemicals:
- Pesticides: The compound may serve as an intermediate in the synthesis of novel insecticides and fungicides due to its biological activity against pests .
- Herbicides: Its structural properties allow for modifications that could enhance herbicidal efficacy .
Case Studies
-
Synthesis and Activity of Pyrazole Derivatives:
A study explored various derivatives of pyrazoles, including this compound, highlighting their selective inhibitory activity against specific biological targets. The research demonstrated how structural modifications could enhance potency and selectivity . -
Development of PI3K Inhibitors:
Research focused on the synthesis of this compound as part of a series aimed at developing effective PI3K inhibitors. The study reported significant antitumor efficacy in vitro, warranting further investigation into its clinical potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-bromo-5-methyl-1H-pyrazole, and what factors influence reaction yields?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, this compound can be synthesized via bromination of 5-methyl-1H-pyrazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C) to achieve regioselectivity at the 3-position . Alternatively, cross-coupling reactions using halogenated precursors (e.g., Suzuki-Miyaura) may introduce the bromine substituent post-cyclization. Yield optimization requires careful control of stoichiometry, temperature, and catalysts (e.g., Pd catalysts for coupling reactions).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- NMR : 1H NMR identifies methyl protons (δ ~2.3 ppm) and pyrazole ring protons (δ ~6.0–7.5 ppm). 13C NMR confirms bromine’s electron-withdrawing effects (C3 δ ~110–120 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., C4H5BrN2, MW = 161.00) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves regiochemistry and bond angles, critical for confirming substitution patterns (e.g., dihedral angles between pyrazole and substituents) .
Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Bromine at the 3-position acts as a leaving group, enabling Suzuki-Miyaura couplings or SNAr reactions. For example, coupling with aryl boronic acids in the presence of Pd(PPh3)4/K2CO3 yields biaryl derivatives. Kinetic studies (monitored via 19F NMR or HPLC) reveal that electron-withdrawing groups on the pyrazole ring enhance substitution rates .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the NH group (e.g., using SEM-Cl) to prevent undesired alkylation at the 1-position during cross-coupling .
- Catalyst Optimization : Use PdCl2(dppf) with ligand additives (e.g., XPhos) to suppress homocoupling byproducts in cross-coupling reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, reducing hydrolysis side products .
Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-rich sites for electrophilic substitution. For instance, the 4-position is more reactive than the 5-methyl-substituted site due to resonance stabilization from the bromine atom . MD simulations further assess steric effects from the methyl group .
Q. What biological activities are associated with this compound derivatives, and how are structure-activity relationships (SAR) explored?
- Methodological Answer :
- Antimicrobial Screening : Derivatives with electron-deficient aryl groups (e.g., 3-CF3) show enhanced activity against S. aureus (MIC ≤ 2 µg/mL) via membrane disruption, validated via live/dead cell assays .
- Kinase Inhibition : Methyl and bromine groups improve hydrophobic binding in kinase pockets (e.g., CDK2). SAR studies involve systematic substitution at the 1- and 4-positions, followed by enzymatic assays (IC50 measurements) .
Q. How do crystallographic data resolve contradictions in reported tautomeric forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction distinguishes between 1H- and 2H-tautomers by analyzing hydrogen bonding patterns. For example, intramolecular N–H∙∙∙N hydrogen bonds (2.8–3.0 Å) stabilize the 1H-form, while absence of such bonds indicates 2H-tautomer dominance . Variable-temperature XRD further tracks tautomeric shifts under thermal stress .
Propiedades
IUPAC Name |
3-bromo-5-methyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPUGWCOWUQOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57097-81-1 |
Source
|
Record name | 57097-81-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.